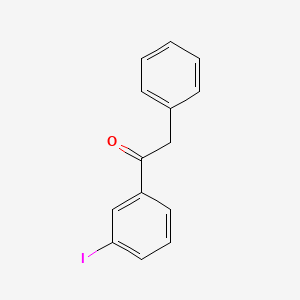

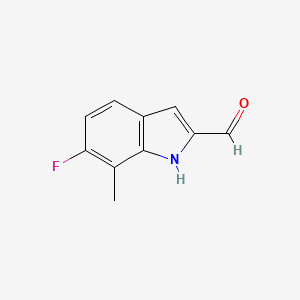

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

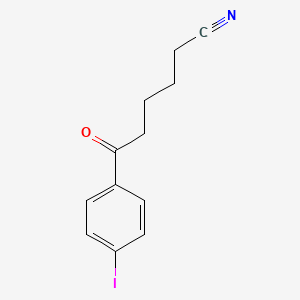

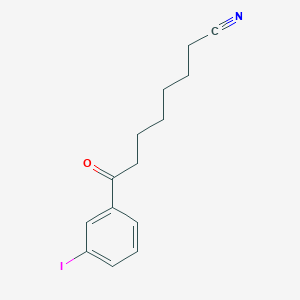

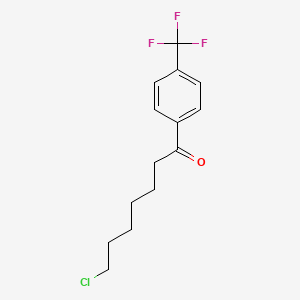

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde (6F7MICA) is an organic compound belonging to the class of compounds known as indole-2-carbaldehydes. It is a colorless crystalline solid that is soluble in polar organic solvents. 6F7MICA is a building block for the synthesis of a variety of other compounds, and is used in scientific research in a variety of fields, including medicinal chemistry, biochemistry, and neuroscience.

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde and related compounds are versatile in the synthesis of various indole derivatives. For example, Koji Yamada et al. (2009) demonstrated the use of a related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, as a building block for creating 2,3,6-trisubstituted indole derivatives and novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009). Similarly, Yogita Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes, showcasing the compound's role in the preparation of molecules with potential anti-tumor, antimicrobial, and anti-inflammatory properties (Madan, 2020).

Gold-Catalyzed Cycloisomerizations

Gold-catalyzed cycloisomerizations of substrates related to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde result in the efficient synthesis of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. Prasath Kothandaraman et al. (2011) described a method that highlights the operational simplicity and wide applicability of this reaction, leading to good to excellent yields (Kothandaraman et al., 2011).

Novel Fluorescent Probes

Indole carbaldehydes, closely related to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde, have been used in the synthesis of novel near-infrared fluorescent probes. Shen You-min (2014) synthesized 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, leading to new indole-based fluorescence probes (You-min, 2014).

Synthesis of Heterocyclic Compounds

Indole-3-carbaldehydes, akin to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde, have been employed in the synthesis of heterocyclic compounds with potential anticancer properties. N. M. Fawzy et al. (2018) synthesized new indole derivatives showing significant in-vitro antiproliferative activity towards cancer cell lines (Fawzy et al., 2018).

Catalysis in Organic Synthesis

These compounds play a crucial role in catalysis, particularly in organic synthesis. For instance, M. Singh et al. (2017) reported the synthesis of palladacycles with an indole core, demonstrating their effectiveness as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Propiedades

IUPAC Name |

6-fluoro-7-methyl-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHANSCTEBKVHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.